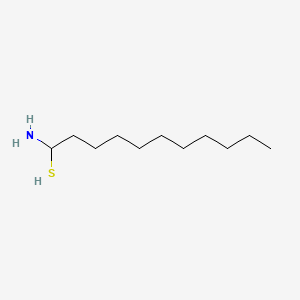
1-Aminoundecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoundecane-1-thiol is an organic compound characterized by the presence of both an amino group and a thiol group attached to an eleven-carbon aliphatic chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in nanotechnology and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In industrial settings, the production of 1-aminoundecane-1-thiol often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminoundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Primary Amines: Formed through reduction of the amino group.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Aminoundecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles and other nanomaterials due to its ability to form SAMs.
Biology: Employed in the development of biosensors and biofunctionalized surfaces for detecting biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of electronic devices and corrosion-resistant coatings.
Wirkmechanismus
The mechanism of action of 1-aminoundecane-1-thiol involves its ability to form strong bonds with metal surfaces through the thiol group, while the amino group can interact with various biological molecules. This dual functionality allows it to serve as a linker or stabilizer in various applications .
Vergleich Mit ähnlichen Verbindungen
- 6-Aminohexane-1-thiol
- 8-Aminooctane-1-thiol
- 11-Mercaptoundecanoic acid
Comparison: 1-Aminoundecane-1-thiol is unique due to its longer aliphatic chain, which provides greater flexibility and stability in forming SAMs compared to shorter-chain analogs like 6-aminohexane-1-thiol and 8-aminooctane-1-thiol. Additionally, the presence of both amino and thiol groups allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
511538-13-9 |
|---|---|
Molekularformel |
C11H25NS |
Molekulargewicht |
203.39 g/mol |
IUPAC-Name |
1-aminoundecane-1-thiol |
InChI |
InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3 |
InChI-Schlüssel |
PJHWBEFCLFGUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


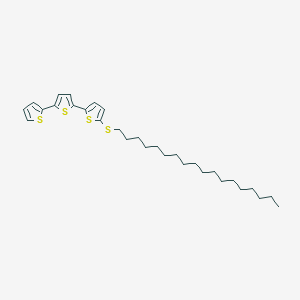
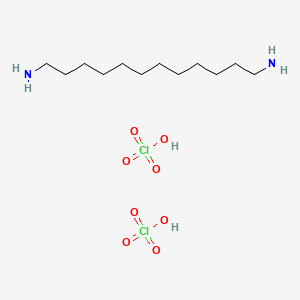
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
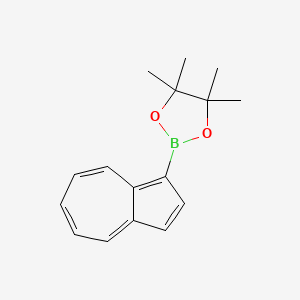
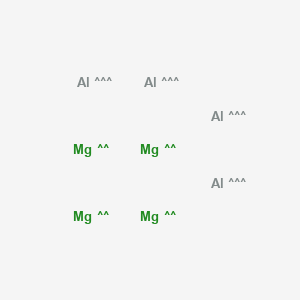
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
methanone](/img/structure/B14238617.png)
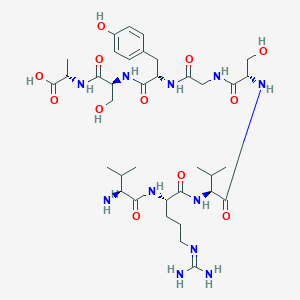
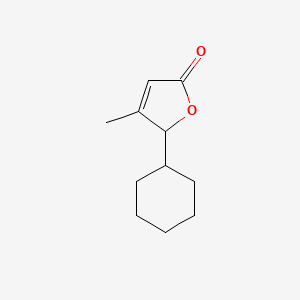
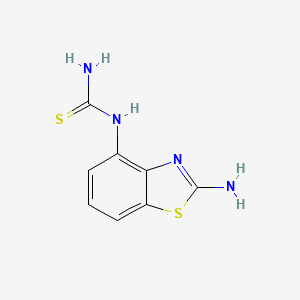
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
